molecular formula C10H10N2S B078188 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione CAS No. 14333-74-5

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

Cat. No. B078188
CAS RN: 14333-74-5
M. Wt: 190.27 g/mol
InChI Key: UXGZBDWDJBBECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a chemical compound that belongs to the dihydroquinazoline family. Dihydroquinazolines are heterocyclic compounds that have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives, including compounds similar to 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, can be achieved through various methods. One efficient approach involves an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence, which provides these compounds in good overall yields (Xiong et al., 2019). Another method involves a one-pot synthesis in aqueous organic solvent via tandem intermolecular nucleophilic addition/intramolecular Michael addition reactions under mild conditions, demonstrating broad substrate scope and functional group tolerance (Ding et al., 2015).

Molecular Structure Analysis

The molecular structure of dihydroquinazoline derivatives, including 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, features a dihydroquinazoline ring which can exhibit various degrees of planarity and substitution patterns affecting their chemical behavior and interactions. For example, compounds in this family show significant twist angles between substituent groups and the dihydroquinazoline core, influencing their crystal packing and hydrogen bonding capabilities (Butcher et al., 2007).

Chemical Reactions and Properties

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione can participate in various chemical reactions due to its active methylene group and the presence of both thione and amine functionalities. These include cycloaddition reactions, nucleophilic additions, and transformations into other heterocyclic systems, exploiting its versatile reactivity profile (Xie et al., 2016).

Scientific Research Applications

Synthesis Methodologies

A novel and efficient method for synthesizing a series of 3,4-dihydroquinazoline-2(1H)-thione derivatives in aqueous organic solvent has been developed, starting from 3-(2-aminophenyl)acrylates with isothiocyanates. This process involves a tandem intermolecular nucleophilic addition/intramolecular Michael addition reaction under mild conditions, demonstrating wide functional group tolerance and suitability for gram-scale applications (Ding et al., 2015).

Additionally, a new facile synthesis approach of 3,4-dihydroquinazoline-2(1H)-thiones via an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence has been developed. This process involves the Ugi-azide reactions of 2-azidobenzaldehydes, amines, trimethylsilyl azide, and isocyanides producing tetrazoles, which upon treatment with methyldiphenylphosphane and CS2, yield the target 3,4-dihydroquinazoline-2(1H)-thiones in good overall yields (Xiong et al., 2019).

Biological Activities

The anti-melanogenic activity of 3,4-dihydroquinazoline-2(1H)-thiones has been explored, revealing that these compounds can inhibit alpha-MSH-induced melanin production in melanoma B16 cells. The mechanism does not involve the direct inhibition of tyrosinase activity but may act as an inhibitor of tyrosinase synthesis, suggesting a potential application in treating hyperpigmentation disorders (Thanigaimalai et al., 2010).

Safety And Hazards

The specific safety and hazard information for 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is not detailed in the search results .

Future Directions

The future directions for research or applications of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione are not specified in the search results .

properties

IUPAC Name

3-methyl-4-methylidene-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-8-5-3-4-6-9(8)11-10(13)12(7)2/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZBDWDJBBECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407060
Record name 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

CAS RN

14333-74-5
Record name 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.